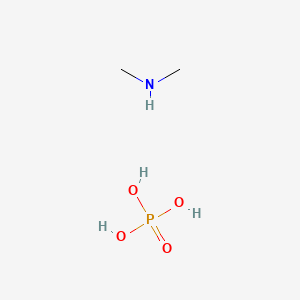
Dimethylamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamine phosphate is an organic compound that combines dimethylamine and phosphoric acid. It is a colorless, flammable gas with an ammonia-like odor. Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% . This compound is significant in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine phosphate can be synthesized through the reaction of dimethylamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
(CH3)2NH+H3PO4→(CH3)2NH2H2PO4
This reaction involves mixing dimethylamine with phosphoric acid in a stoichiometric ratio, followed by careful control of temperature and pH to optimize yield.
Industrial Production Methods
Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with phosphoric acid . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylamine phosphate undergoes various chemical reactions, including:
Oxidation: Dimethylamine can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: Dimethylamine can undergo substitution reactions with halides to form dimethylammonium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylamine oxide.
Reduction: Methylamine.
Substitution: Dimethylammonium chloride or bromide.
Scientific Research Applications
Dimethylamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a buffer in biochemical experiments.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides, fungicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of dimethylamine phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring methyl groups to nucleophiles. This process is crucial in various biochemical pathways, including the synthesis of neurotransmitters and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with one methyl group.
Trimethylamine: An amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Uniqueness
Dimethylamine phosphate is unique due to its specific combination of dimethylamine and phosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a methylating agent and its role in various industrial applications set it apart from other similar compounds .
Properties
CAS No. |
41035-89-6 |
|---|---|
Molecular Formula |
C2H10NO4P |
Molecular Weight |
143.08 g/mol |
IUPAC Name |
N-methylmethanamine;phosphoric acid |
InChI |
InChI=1S/C2H7N.H3O4P/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H3,1,2,3,4) |
InChI Key |
XGTXYBOCSYLHCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


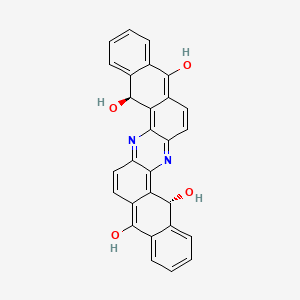

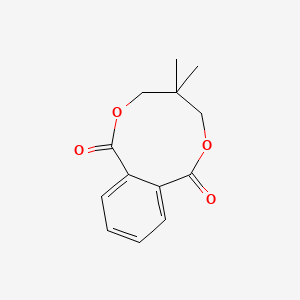
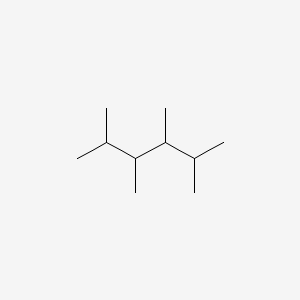
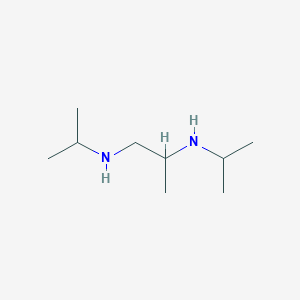
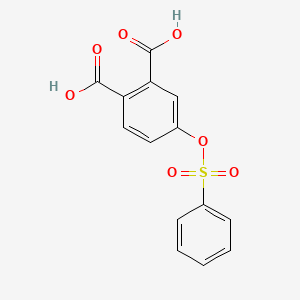
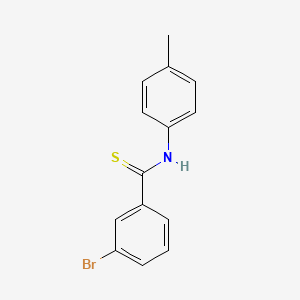
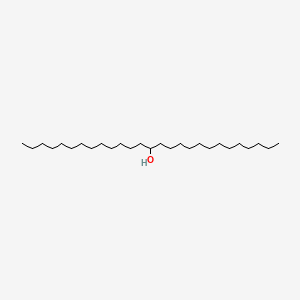
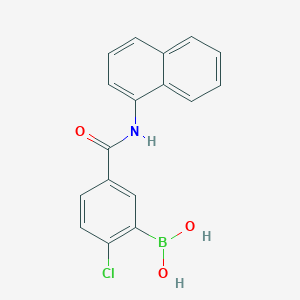
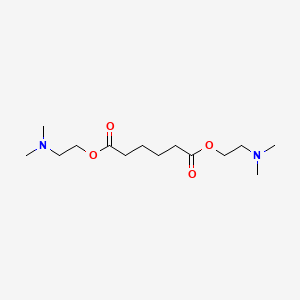


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)

